molecular formula C14H12N4O B11199174 8-methyl-6-(pyridin-2-yl)-5,6-dihydro-4H-[1,2]oxazolo[5,4-e]indazole

8-methyl-6-(pyridin-2-yl)-5,6-dihydro-4H-[1,2]oxazolo[5,4-e]indazole

Cat. No.: B11199174
M. Wt: 252.27 g/mol
InChI Key: FCNZILSHTQUBOX-UHFFFAOYSA-N
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Description

2-{8-METHYL-4H,5H,6H-[1,2]OXAZOLO[5,4-E]INDAZOL-6-YL}PYRIDINE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound consists of a pyridine ring fused with an oxazolo-indazole moiety, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-METHYL-4H,5H,6H-[1,2]OXAZOLO[5,4-E]INDAZOL-6-YL}PYRIDINE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can lead to the formation of the indazole core, which is then further functionalized to introduce the oxazolo moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{8-METHYL-4H,5H,6H-[1,2]OXAZOLO[5,4-E]INDAZOL-6-YL}PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-{8-METHYL-4H,5H,6H-[1,2]OXAZOLO[5,4-E]INDAZOL-6-YL}PYRIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{8-METHYL-4H,5H,6H-[1,2]OXAZOLO[5,4-E]INDAZOL-6-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{8-METHYL-4H,5H,6H-[1,2]OXAZOLO[5,4-E]INDAZOL-6-YL}PYRIDINE is unique due to its fused ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

8-methyl-6-pyridin-2-yl-4,5-dihydropyrazolo[3,4-g][1,2]benzoxazole

InChI

InChI=1S/C14H12N4O/c1-9-13-11(6-5-10-8-16-19-14(10)13)18(17-9)12-4-2-3-7-15-12/h2-4,7-8H,5-6H2,1H3

InChI Key

FCNZILSHTQUBOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C3=C(CC2)C=NO3)C4=CC=CC=N4

Origin of Product

United States

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